N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide
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Description
N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a useful research compound. Its molecular formula is C13H18N4O2S and its molecular weight is 294.37. The purity is usually 95%.
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Biological Activity
N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a compound that belongs to the class of triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiophene moiety and an amide functional group. Its chemical formula is C13H18N4O2S. The presence of both nitrogen and sulfur in its structure is significant for its biological interactions.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits potent activity against various bacterial strains. For instance, a study found that similar triazole compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Antiviral Properties
Triazoles are also known for their antiviral effects. Research on related compounds has shown that they can inhibit viral replication by interfering with viral enzymes. For example, derivatives similar to the compound have been reported to inhibit the replication of influenza virus and HIV by targeting specific viral proteins .
Anticancer Activity
The anticancer potential of triazole derivatives has garnered attention in recent years. Studies have indicated that this compound may induce apoptosis in cancer cells. In vitro assays showed that compounds with similar structures could reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial and viral survival.
- Cell Cycle Arrest : It has been suggested that some triazole derivatives can interfere with the cell cycle of cancer cells, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in cancer cells, promoting apoptosis .
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives against E. coli, this compound was found to have an MIC of 16 µg/mL. This potency was comparable to standard antibiotics like ciprofloxacin .
Study 2: Anticancer Activity
A recent study evaluated the anticancer properties of several triazole derivatives in human cancer cell lines. The compound showed a significant reduction in cell viability (approximately 70% at 20 µM concentration) in MCF-7 cells after 48 hours of treatment. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-3-5-11(18)14-7-8-17-13(19)16(2)12(15-17)10-6-4-9-20-10/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUJFXEXIYNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.